molecular formula C10H12O3 B1591155 2-(4-Hydroxyphenyl)-2-methylpropanoic acid CAS No. 29913-51-7

2-(4-Hydroxyphenyl)-2-methylpropanoic acid

Cat. No. B1591155
CAS RN: 29913-51-7
M. Wt: 180.2 g/mol
InChI Key: PECVBUCAGSDWKQ-UHFFFAOYSA-N
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Patent
US04827845

Procedure details

A solution of 28.5 g Bisphenol-A (IX) (0.12 moles) and 36.4 g acetone (0.63 moles) is pumped into a CO pressurized reactor containing 92 g HF (4.6 moles) and 10 g H2O (0.56 moles). At a starting pressure of 1530 psig and 72°-75° C., the (IX) and acetone reactants are pumped in 64 minutes to a final pressure of 1760 psig. After a total reaction time of 293 minutes, maintaining pressures of 1930-2210 psig, a 98% (IX) conversion yields 20.3 g or 44% selectivity to (I).
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
36.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.[OH2:18].CC(C)=[O:21]>>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([C:11]2[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=2)([CH3:10])[CH3:9])=[CH:6][CH:7]=1.[CH3:10][C:8]([C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[CH:7][CH:6]=1)([CH3:9])[C:11]([OH:21])=[O:18]

Inputs

Step One
Name
Quantity
28.5 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
Quantity
36.4 g
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After a total reaction time of 293 minutes, maintaining pressures of 1930-2210 psig
Duration
293 min

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%
Name
Type
product
Smiles
CC(C(=O)O)(C)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.